molecular formula C10H8BrN3 B8598963 5-(4-Bromophenyl)pyrazin-2-amine

5-(4-Bromophenyl)pyrazin-2-amine

Cat. No.: B8598963
M. Wt: 250.09 g/mol
InChI Key: VZRHAFKGENWIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)pyrazin-2-amine is an aminopyrazine derivative featuring a 4-bromophenyl substituent at the 5-position of the pyrazine ring. The para-bromophenyl group is critical for its activity, as structural modifications to this moiety or the pyrazine core significantly reduce potency . Its mechanism of action is distinct from brominated coelenterazines (imidazopyrazinone core), highlighting the importance of the aminopyrazine scaffold .

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-(4-bromophenyl)pyrazin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)

InChI Key

VZRHAFKGENWIMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=N2)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in Anticancer Research

3-(4-Bromophenyl)pyrazin-2-amine (Clm-1)
  • Structure : 4-Bromophenyl at 3-position of pyrazine.
  • Activity : Exhibits potent cytotoxicity (IC₅₀ < 10 µM in MCF-7 and PC-3 cells).
  • Key Finding : Structural rigidity is essential; modifications like bromine addition (Clm-3) or core substitution (Clm-2) abolish activity .
  • Mechanism : Independent of coelenterazine-related pathways, suggesting a unique anticancer profile .
5-/4-[3-(4-Bromophenyl)-ureido]-phenyloxy/-pyrazine-2-carboxylic acid cyclopentylamide (6c)
  • Structure : Pyrazine core with urea-linked 4-bromophenyl and cyclopentylamide groups.
  • Activity : IC₅₀ = 0.6–0.9 µM in HepG2, HeLa, and A549 cells, surpassing sorafenib .
  • Advantage: Non-cytotoxic to normal fibroblasts (IC₅₀ > 100 µM), unlike sorafenib .
  • SAR : The urea bridge and cyclopentylamide enhance selectivity and potency.
Brominated Coelenterazines (Imidazopyrazinone Core)
  • Structure: Imidazopyrazinone core with 4-bromophenyl.
  • Activity: Anticancer activity but distinct from aminopyrazines due to core differences .
  • Key Contrast : Less structurally rigid; activity depends on chemiluminescent properties .

Compounds with Varied Heterocycles and Substituents

Pyridazin-3(2H)-one Derivatives (FPR Agonists)
  • Examples : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Activity : FPR2 agonists with calcium mobilization and chemotaxis in neutrophils .
  • SAR: The bromophenyl group contributes to receptor selectivity but requires a pyridazinone core for activity .
Oxadiazole Derivatives
  • Examples : 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole.
  • Activity : 59.5–61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) .
  • SAR: The 4-bromophenylpropanone group enhances anti-inflammatory effects but requires an oxadiazole core .
Triazole-Thiones
  • Examples : 4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Substituent-Driven Activity Modulation

5-(Trifluoromethyl)pyrazin-2-amine
  • Structure : Trifluoromethyl at pyrazine 5-position.
  • Properties : Increased lipophilicity and electron-withdrawing effects vs. bromophenyl .
  • Use Case : Often employed in agrochemicals due to enhanced metabolic stability .
3-Benzyl-5-(4-methoxyphenyl)pyrazin-2-amine
  • Structure : Methoxyphenyl and benzyl substituents.
  • Properties : Reduced cytotoxicity compared to bromophenyl analogues, highlighting the role of halogenation .

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